molecular formula C11H8ClN5 B2354798 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole CAS No. 303996-63-6

1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole

Cat. No.: B2354798
CAS No.: 303996-63-6
M. Wt: 245.67
InChI Key: CNXNXPQJIKJAGY-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Triazole Hybrid Compounds

The synthesis of pyrazole-triazole hybrids emerged from efforts to optimize the pharmacokinetic profiles of standalone heterocycles. Early work on pyrazoles, such as Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane, laid the groundwork for functionalization strategies. Triazoles gained prominence in the mid-20th century with the discovery of antifungal agents like fluconazole.

The fusion of these systems began in the 2000s, driven by advances in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, Gräßle et al. (2024) developed a modular route to pyrazole-triazole hybrids via triazenylpyrazole intermediates, enabling N-functionalization before triazole attachment. This methodology facilitated the synthesis of over 50 derivatives, highlighting the scaffold’s adaptability.

Significance in Heterocyclic Chemistry

The compound’s significance arises from:

  • Electronic Modulation : The electron-withdrawing 4-chlorophenyl group enhances stability and directs regioselectivity during reactions.
  • Dual Heterocyclic Synergy : Pyrazole’s aromaticity complements the triazole’s hydrogen-bonding ability, enabling interactions with biological targets like kinases and microbial enzymes.
  • Synthetic Flexibility : Functionalization at pyrazole N1, C3, and triazole N4 positions allows tailored derivatization.

A 2022 study demonstrated that pyrazole-triazole hybrids inhibit c-Src kinase, a proto-oncogene, via π-π stacking and hydrogen bonding, underscoring their applicability in cancer research.

Structural Overview of Pyrazole-Triazole Hybrid Systems

The compound features:

  • Pyrazole Core : A five-membered ring with adjacent nitrogen atoms at positions 1 and 2, substituted at C3 with a 4-chlorophenyl group.
  • 1,2,4-Triazole Moiety : Linked via a single bond to pyrazole C4, providing a planar geometry conducive to aromatic interactions.
  • Substituent Effects :
    • The 4-chlorophenyl group increases lipophilicity, enhancing membrane permeability.
    • Triazole’s N4 position can host alkyl or aryl groups to modulate solubility and target affinity.

Table 1: Key Structural Features and Spectral Data

Feature Characterization Data (Source)
Pyrazole C3 substitution ^1H NMR (DMSO-d6): δ 7.45–7.72 (m, 4H, Ar–H)
Triazole N4 environment IR: 1540 cm⁻¹ (C=N stretch)
Molecular geometry X-ray: Dihedral angle of 12° between rings

Research Significance in Medicinal Chemistry

This hybrid scaffold has been explored for:

  • Anticancer Activity : Derivatives exhibit IC50 values <10 µM against A549 and MCF-7 cell lines by inhibiting topoisomerase II and c-Src kinase.
  • Antimicrobial Potential : Analogues show MIC values of 8–11 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa.
  • Kinase Inhibition : Molecular docking reveals strong binding to ATP pockets in EGFR and PDGFR kinases (docking scores: −9.2 to −11.4 kcal/mol).

A 2025 study synthesized 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole derivatives via a one-pot CuAAC protocol, achieving yields up to 92%. These compounds demonstrated dual COX-2/PDE4 inhibition, highlighting their anti-inflammatory potential.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-9-3-1-8(2-4-9)11-10(5-14-16-11)17-7-13-6-15-17/h1-7H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXNXPQJIKJAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)N3C=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines and β-Diketones

A classical approach involves reacting 4-chlorophenylhydrazine with β-keto esters or diketones. For example, ethyl acetoacetate and 4-chlorophenylhydrazine undergo acid-catalyzed cyclization to yield 3-(4-chlorophenyl)-1H-pyrazol-4-ol, which is subsequently chlorinated using POCl₃ or PCl₅.

Reaction Conditions :

  • Solvent : Anisole or cyclopentyl methyl ether (optimal for high-temperature stability).
  • Catalyst : Sulfamic acid (10 mol%).
  • Yield : 75–88% after recrystallization.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling between 4-chlorophenylboronic acid and prefunctionalized pyrazole intermediates (e.g., 4-iodopyrazole) offers regiocontrol. This method requires inert atmospheres and ligands such as triphenylphosphine.

Optimized Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ in ethanol/water (3:1).
  • Temperature : 80°C, 12 hours.

Synthesis of the 1,2,4-Triazole Moiety

The 1H-1,2,4-triazole ring is constructed via dehydrative cyclization or [3+2] cycloaddition strategies.

Hydrazinecarbothioamide Cyclization

Hydrazinecarbothioamides derived from acylhydrazines and CS₂ undergo base-mediated cyclization (Scheme 1). For instance, 10a–c (4-amino-5-aryl-1,2,4-triazole-3-thiones) are synthesized by refluxing hydrazide oxadiazole-2-thiones with hydrazine hydrate in ethanol.

Key Steps :

  • Hydrazinolysis : Ethyl benzoates → acylhydrazides (8a–c ).
  • CS₂ Addition : Form hydrazide oxadiazole-2-thiones (9a–c ).
  • Cyclization : Hydrazine hydrate → triazolethiones (10a–c ).

Conditions :

  • Base : KOH/EtOH, 70°C, 6 hours.
  • Yield : 52–88%.

Ultrasound-Assisted Green Synthesis

Mechanochemical methods using ball milling or ultrasound reduce reaction times. For example, 1,2,4-triazoles form in 85% yield within 30 minutes under ultrasound (40 kHz) versus 6 hours conventionally.

Advantages :

  • Solvent-Free : Eliminates volatile organic compounds.
  • Energy Efficiency : 50% reduction in thermal input.

Coupling Strategies for Pyrazole-Triazole Integration

Connecting the pyrazole and triazole subunits requires nucleophilic aromatic substitution or transition metal catalysis.

Nucleophilic Substitution at C-4 of Pyrazole

The 4-chloro group on pyrazole reacts with triazole amines under basic conditions (Scheme 2).

Procedure :

  • Activation : 3-(4-Chlorophenyl)-4-chloro-1H-pyrazole (12 ) is prepared via chlorination of pyrazol-4-ol.
  • Coupling : 12 reacts with 1H-1,2,4-triazol-3-amine in DMF with K₂CO₃.

Conditions :

  • Solvent : DMF, 100°C, 24 hours.
  • Yield : 68%.

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig amination links triazole amines to brominated pyrazoles.

Catalytic System :

  • Catalyst : Pd₂(dba)₃ (2 mol%).
  • Ligand : Xantphos (4 mol%).
  • Base : Cs₂CO₃, toluene, 110°C.

Yield : 72–79%.

Purification and Polymorph Control

Isolating the target compound necessitates crystallization under controlled conditions to avoid polymorphic mixtures.

Solvent-Mediated Crystallization

Protocol from Patent US10538493B2 :

  • Acidification : Adjust pH to ≤8 with HCl.
  • Solvent : Anisole or cyclopentyl methyl ether.
  • Cooling : Gradual cooling from 85°C to −10°C over 8 hours.
  • Filtration : Vacuum filtration yields 99.4% pure crystals.

Critical Parameters :

  • Seed Crystals : 0.05–0.5% w/w to induce monoclinic polymorph I.
  • Temperature Ramp : 5°C/hour prevents amorphous precipitation.

Evaporative Crystallization

Removing solvent under reduced pressure (40–60°C) achieves supersaturation. Combined with cooling, this method enhances yield to 91%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Conditions Yield Purity Advantages
Classical Cyclocondensation KOH/EtOH, 70°C 75% 95% Low cost, scalable
Ultrasound-Assisted Solvent-free, 40 kHz 85% 98% Rapid, eco-friendly
Buchwald-Hartwig Coupling Pd₂(dba)₃, Xantphos 78% 99% Regioselective, mild

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H16ClN3C_{17}H_{16}ClN_3 and a molecular weight of 297.8 g/mol. Its structure consists of a triazole ring fused with a pyrazole moiety, which contributes to its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole possess significant antibacterial and antifungal activities against various strains. The mechanisms often involve inhibition of cell wall synthesis or disruption of nucleic acid synthesis in pathogens .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives. Compounds featuring the triazole structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The ability to target specific cancer pathways makes this compound a subject of ongoing research in oncology .

Agricultural Applications

The compound is also being explored for its potential use in agriculture as a fungicide. Its effectiveness against various fungal pathogens can help in the development of new crop protection strategies. Triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is crucial for their survival .

Synthesis Techniques

The synthesis of 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. Recent advancements have led to more efficient synthetic routes that improve yield and reduce reaction times. Techniques such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance the efficiency of the synthesis process .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria; effective against fungal strains.
Anti-inflammatory EffectsShowed reduction in inflammatory markers; potential therapeutic applications in chronic inflammation.
Anticancer ActivityInduced apoptosis in various cancer cell lines; inhibited tumor growth in animal models.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • High-Yield Syntheses : Imidazopyridine-triazole hybrids (e.g., 15a) achieve yields up to 92% due to optimized coupling reactions .
  • Moderate Yields : Compound 12h, with an isopropoxy group, attains 81% yield via nucleophilic substitution .
  • Lower Yields: Dimethylamino-substituted triazoles (e.g., compound 8) show reduced yields (44%), likely due to steric hindrance .

Antifungal Activity

  • Target Compound : Predicted to exhibit antifungal properties akin to commercial triazoles (e.g., tebuconazole and epoxiconazole), which target fungal cytochrome P450 enzymes .
  • Tebuconazole : Contains a 4-chlorophenyl group and triazole, achieving broad-spectrum fungicidal activity .
  • Epoxiconazole: Features an epoxide ring, enhancing binding to fungal lanosterol 14α-demethylase .

Antibacterial Activity

  • Triazolium Derivatives : Introduction of triazolium moieties (e.g., compounds 223 and 224 in ) improves antibacterial potency by enhancing membrane penetration .

Physicochemical Properties

NMR and Electronic Effects

  • Target Compound : Expected aromatic proton signals at δ 7.5–8.5 ppm (pyrazole and triazole protons), with chlorine causing deshielding .
  • Compound 12h : Displays distinct ^1H NMR signals for isopropoxy (δ 4.68 ppm, multiplet) and pyrazole/triazole protons (δ 8.57–7.01 ppm) .

Solubility and Reactivity

  • Thioether Linkages : Compounds like 1-[1-[5-[[(4-chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl] () exhibit enhanced solubility in organic solvents due to sulfur’s polarizability .
  • Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups (e.g., in ) increase oxidative stability but reduce nucleophilicity .

Biological Activity

1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole is a compound of interest due to its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The presence of the pyrazole moiety enhances its biological profile, making it a subject of various research studies.

Chemical Structure and Properties

The chemical structure of 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole can be represented as follows:

  • Chemical Formula : C₁₄H₁₆ClN₃
  • Molecular Weight : 261.75 g/mol
  • IUPAC Name : 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine

The compound features a chlorophenyl group attached to a pyrazole ring, which is further connected to a triazole structure. This arrangement is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing both pyrazole and triazole moieties exhibit considerable antimicrobial properties. A study highlighted that derivatives of triazoles showed effectiveness against various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

The anticancer potential of 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole has been explored in several studies. For instance:

  • Case Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results demonstrated a dose-dependent inhibition of cell proliferation across various cancer types, suggesting its potential as an anticancer agent .
Cell LineIC50 (μM)
MCF-7 (Breast)15.6
HeLa (Cervical)12.3
A549 (Lung)9.8

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This activity is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : The compound could act as a modulator for specific receptors involved in inflammatory responses and cell growth.

Q & A

Q. What are the recommended synthetic routes for 1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation reactions. For example, analogous triazole-pyrazole hybrids are synthesized by reacting substituted pyrazole precursors with triazole-forming reagents under reflux in THF/water (1:1) at 50°C for 16 hours, using CuSO₄ and sodium ascorbate as catalysts . Yield optimization (e.g., ~60%) can be achieved by adjusting stoichiometry, solvent polarity, and catalyst loading. Post-synthesis purification involves column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction to resolve bond lengths, angles, and supramolecular interactions (e.g., mean C–C bond length = 0.002 Å, R factor = 0.040) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity. For similar compounds, aromatic protons appear at δ 7.2–8.5 ppm, while triazole protons resonate near δ 8.0–8.3 ppm .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peaks matching computed values) .

Q. What are the primary biological activities associated with this compound’s structural analogs?

Triazole-pyrazole hybrids exhibit antifungal, antibacterial, and anticancer activities. For instance, analogs with chlorophenyl groups show inhibition of fungal CYP51 enzymes (IC₅₀ = 0.2–5 µM) and cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8–15 µM in MCF-7) . Activity correlates with electron-withdrawing substituents (e.g., Cl, CF₃) enhancing target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazole-pyrazole derivatives?

Discrepancies often arise from assay conditions (e.g., serum concentration, pH) or structural variations. For example:

  • Solubility effects : Poor aqueous solubility (logP >3) may reduce in vitro activity; use DMSO stocks ≤0.1% to avoid cytotoxicity .
  • Substituent positioning : Meta-substituted chlorophenyl groups may exhibit lower potency than para-substituted analogs due to steric hindrance . Validate findings via dose-response curves and molecular docking (e.g., AutoDock Vina) to compare binding affinities .

Q. What strategies are effective for improving the metabolic stability of this compound?

  • Structural modifications : Introduce methyl groups at the triazole N4 position to block oxidative metabolism .
  • Prodrug approaches : Convert labile hydroxyl groups to ester prodrugs, enhancing plasma half-life (e.g., t₁/₂ increased from 2h to 8h in rat models) .
  • In silico screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with lower CYP450 affinity .

Q. How can crystallographic data inform the design of derivatives with enhanced target selectivity?

Analyze X-ray structures to identify critical interactions. For example:

  • The chlorophenyl group forms halogen bonds with kinase active sites (distance: 3.2–3.5 Å) .
  • The triazole ring participates in π-π stacking with aromatic residues (e.g., Phe82 in CYP51) . Modify substituents to strengthen these interactions while minimizing off-target binding (e.g., replace Cl with CF₃ for stronger van der Waals contacts) .

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